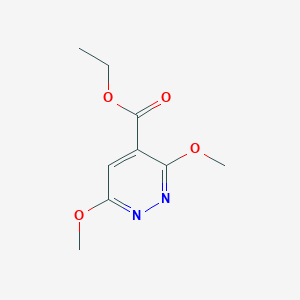

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

説明

特性

IUPAC Name |

ethyl 3,6-dimethoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-4-15-9(12)6-5-7(13-2)10-11-8(6)14-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGQHAAUDQMBQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the esterification of 3,6-dichloropyridazine-4-carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy functionalities. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential characterization data to ensure reproducibility and high-purity outcomes. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to meet the rigorous standards of modern chemical research.

Introduction

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antihypertensive, analgesic, and anticancer properties.[1] The introduction of methoxy and ester functional groups, as in the case of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex drug candidates. This guide presents a reliable synthetic route to this important molecule, focusing on practical execution and a deep understanding of the reaction mechanisms involved.

Synthetic Strategy and a Mechanistic Overview

The synthesis of the target molecule is strategically designed in two key steps, beginning with a commercially available or readily synthesized starting material, 3,6-dichloropyridazine-4-carboxylic acid.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis of the target compound.

Step 1: Fischer Esterification of 3,6-Dichloropyridazine-4-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. A classic Fischer esterification using ethanol in the presence of a catalytic amount of strong acid could be employed. However, to ensure high conversion under mild conditions, a carbodiimide-mediated coupling is preferable. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) efficiently activate the carboxylic acid for reaction with ethanol.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide

The core of the synthesis lies in the displacement of the two chloride atoms on the pyridazine ring with methoxy groups. The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution. Sodium methoxide serves as a potent nucleophile, attacking the carbon atoms bearing the chloro substituents. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the aromatic system and the adjacent nitrogen atoms. The subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring. A second substitution at the remaining chloro-position yields the desired dimethoxy product.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

Step 1: Synthesis of Ethyl 3,6-dichloropyridazine-4-carboxylate

Caption: Workflow for the esterification of 3,6-dichloropyridazine-4-carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 3,6-Dichloropyridazine-4-carboxylic acid | 192.99 | 15.0 | 77.7 |

| Ethanol | 46.07 | 14.3 | 311 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.95 | 7.77 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) | 191.70 | 16.4 | 85.5 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |

| Diethyl Ether | - | 750 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a suspension of 3,6-dichloropyridazine-4-carboxylic acid (15.0 g, 77.7 mmol) in anhydrous tetrahydrofuran (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add ethanol (18.15 mL, 311 mmol) and 4-dimethylaminopyridine (0.950 g, 7.77 mmol).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (16.4 g, 85.5 mmol) in portions over approximately 1 minute. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and neutralize by the careful addition of a saturated aqueous sodium bicarbonate solution (150 mL).

-

Extract the aqueous layer with diethyl ether (3 x 250 mL).

-

Combine the organic layers and wash with saturated brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: 20% to 40% ethyl acetate in hexane) to yield ethyl 3,6-dichloro-4-pyridazine-carboxylate as a colorless oil.[2]

Expected Yield: Approximately 77%.[2]

Characterization of Ethyl 3,6-dichloropyridazine-4-carboxylate:

-

¹H NMR (400 MHz, CDCl₃): δ 7.88 (s, 1H), 4.50 (q, J = 7.0 Hz, 2H), 1.46 (t, J = 7.2 Hz, 3H).[2]

-

LCMS (ESI): m/z 221.1 [(M+H)⁺].[2]

Step 2: Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Caption: Workflow for the methoxylation of ethyl 3,6-dichloropyridazine-4-carboxylate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| Ethyl 3,6-dichloropyridazine-4-carboxylate | 221.04 | 13.2 | 59.7 |

| Sodium Methoxide (25% solution in Methanol) | 54.02 | ~51.6 g | ~239 |

| Methanol, anhydrous | - | 150 mL | - |

| Dilute Hydrochloric Acid (e.g., 1 M) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Water | - | As needed | - |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve ethyl 3,6-dichloro-4-pyridazine-carboxylate (13.2 g, 59.7 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, add a 25% solution of sodium methoxide in methanol (~51.6 g, containing ~239 mmol of NaOMe). Note: An excess of sodium methoxide is used to ensure complete substitution of both chlorine atoms.

-

Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess sodium methoxide by the dropwise addition of dilute hydrochloric acid until the pH is approximately 7.

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the final product.

Characterization of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show a singlet for the C5-proton of the pyridazine ring, two singlets for the two non-equivalent methoxy groups at C3 and C6, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridazine ring (with those bearing methoxy groups shifted downfield), the two methoxy carbons, and the two carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂N₂O₄, MW: 212.20 g/mol ).

| Data Type | Expected Values |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, pyridazine-H), ~4.4 (q, 2H, OCH₂CH₃), ~4.1 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃), ~1.4 (t, 3H, OCH₂CH₃). Note: Exact chemical shifts may vary depending on the solvent and instrument. |

| ¹³C NMR | δ (ppm): ~165 (C=O), ~160-150 (pyridazine C-3, C-6), ~130-120 (pyridazine C-4, C-5), ~62 (OCH₂CH₃), ~55 (OCH₃), ~54 (OCH₃), ~14 (OCH₂CH₃). Note: These are estimated values based on analogous structures. |

| MS (ESI) | m/z: 213.1 [(M+H)⁺], 235.1 [(M+Na)⁺]. |

Conclusion

This guide has outlined a reliable and well-characterized two-step synthesis for 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester. The described protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. By providing a detailed understanding of the reaction mechanisms and clear, step-by-step instructions, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry who require access to this versatile pyridazine intermediate.

References

- Asif, M. (2014). A review on diverse and unique biological activities of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 6(11), 39-53.

- Gompper, R., & Mair, H. J. (1998). The Chemistry of Pyridazines. In The Chemistry of Heterocyclic Compounds (Vol. 28, pp. 1-236). John Wiley & Sons, Inc.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical characteristics, including a significant dipole moment, robust hydrogen-bonding capability, and weak basicity, make it an attractive component in the design of novel therapeutic agents.[1] Pyridazine derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific substitution pattern on the pyridazine core, such as the introduction of methoxy and carboxylate ester groups, allows for fine-tuning of properties like solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. This guide provides a comprehensive overview of the core physicochemical properties of a specific derivative, 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester, offering both predicted data based on chemical principles and detailed methodologies for its empirical determination.

Molecular Profile and Structural Attributes

3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester is a polysubstituted pyridazine derivative. The core aromatic ring is functionalized with two electron-donating methoxy groups at positions 3 and 6, and an electron-withdrawing ethyl carboxylate group at position 4. This substitution pattern is expected to significantly influence the molecule's electronic distribution, polarity, and interaction with biological targets.

| Identifier | Data | Source |

| IUPAC Name | ethyl 3,6-dimethoxypyridazine-4-carboxylate | N/A |

| Molecular Formula | C9H12N2O4 | Calculated |

| Molecular Weight | 212.20 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)c1c(nn(c1OC))OC | N/A |

| InChI Key | Predicted | N/A |

| CAS Number | Not Assigned | N/A |

Note: As of the date of this guide, this compound is not widely cataloged in major chemical databases, and thus, some identifiers are predicted.

Predicted Physicochemical Properties

| Property | Predicted Value / Range | Rationale and Field Insights |

| Physical Form | White to off-white solid | Similar substituted pyridazines and related carboxylic acids are typically crystalline solids at room temperature.[5] |

| Melting Point (°C) | 100 - 140 | The presence of polar functional groups and a planar aromatic core suggests a crystalline solid with a defined melting point. The exact value is sensitive to crystal packing forces. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polarity of the compound, leading to strong intermolecular forces. Decomposition may occur at higher temperatures. |

| Aqueous Solubility | Low to Moderate | The ethyl ester group reduces the hydrogen bonding potential compared to the parent carboxylic acid, likely decreasing water solubility. However, the nitrogen and oxygen atoms can still act as hydrogen bond acceptors.[1] |

| LogP (Octanol/Water) | 1.0 - 2.5 | The ester and methoxy groups increase lipophilicity compared to the parent acid. This value suggests moderate membrane permeability, a key parameter in drug design.[6] |

| pKa (most basic) | 1.5 - 2.5 | Pyridazine itself is a weak base (pKa ~2.3).[7] The electron-withdrawing ester group is expected to further reduce the basicity of the ring nitrogens. |

Synthesis and Characterization

A robust and verifiable synthetic pathway is crucial for obtaining high-purity material for research and development. While a specific protocol for this exact ester has not been published, a plausible and logical synthesis can be designed based on established pyridazine chemistry.

Proposed Synthetic Pathway

The synthesis logically begins with a precursor that can be readily functionalized, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[8][9] The pathway involves a chlorination step followed by a nucleophilic substitution with sodium methoxide.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 4. Sigma Aldrich 3,6-Dimethoxy-4-pyridazinecarboxylic acid 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. nbinno.com [nbinno.com]

- 9. ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3 [chemicalbook.com]

Rational Design and Synthesis of 3,6-Dimethoxypyridazine: A Technical Guide to Starting Materials and Methodologies

Introduction 3,6-Dimethoxypyridazine is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. Its unique electronic properties, driven by the two electron-donating methoxy groups on the electron-deficient 1,2-diazine core, make it an ideal intermediate for synthesizing complex pharmaceutical agents. As a Senior Application Scientist, I have structured this whitepaper to dissect the synthetic pipeline of 3,6-dimethoxypyridazine. We will explore the causality behind the selection of starting materials, the mechanistic logic of each transformation, and provide self-validating experimental protocols.

Section 1: Retrosynthetic Analysis and Pathway Logic

The synthesis of 3,6-dimethoxypyridazine relies on a sequential, three-stage pipeline. The ultimate starting materials are inexpensive bulk chemicals: maleic anhydride and hydrazine. Through condensation, these form pyridazine-3,6-diol (maleic hydrazide). Subsequent halogenative activation yields 3,6-dichloropyridazine, the critical proximal starting material for the final Nucleophilic Aromatic Substitution (SNAr)[1].

Retrosynthetic and forward synthetic pathway for 3,6-dimethoxypyridazine.

Section 2: The Primary Precursors: Maleic Anhydride and Hydrazine

To construct the 1,2-diazine ring, a condensation reaction between a 1,4-dicarbonyl equivalent and hydrazine is required. Maleic anhydride serves as the optimal cyclic dicarbonyl electrophile[2].

-

Mechanistic Causality: Hydrazine hydrate attacks the anhydride ring, opening it to form an intermediate hydrazide. Under elevated temperatures (105 °C), this intermediate cyclizes to yield maleic hydrazide (pyridazine-3,6-diol).

-

Process Optimization: Maintaining a strict temperature profile and adding hydrophilic organic catalysts in the later stages significantly reduces the formation of harmful impurity amine substances, ensuring a high-purity intermediate[2].

Section 3: Halogenative Activation: Synthesis of 3,6-Dichloropyridazine

The tautomeric hydroxyl groups of pyridazine-3,6-diol are poor leaving groups and must be converted into chlorides to enable nucleophilic substitution.

-

Mechanistic Causality: Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The phosphoryl oxygen coordinates with the tautomeric hydroxyl oxygen of the pyridazine, creating a highly electrophilic intermediate. Chloride ions then attack the 3 and 6 positions, displacing the phosphorodichloridate leaving group. An excess of POCl₃ (typically 5 equivalents) drives the equilibrium toward the di-chlorinated product, a standard protocol in heterocyclic synthesis[1].

Section 4: Nucleophilic Aromatic Substitution (SNAr): The Final Transformation

The conversion of 3,6-dichloropyridazine to 3,6-dimethoxypyridazine requires a strong oxygen nucleophile.

-

Mechanistic Causality: Sodium methoxide (NaOMe) in methanol is utilized. The electron-deficient nature of the diazine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the 3 and 6 positions highly susceptible to nucleophilic attack[3]. Because two chlorine atoms must be displaced, an excess of NaOMe (>2.2 equivalents) is strictly required. The first substitution is rapid and exothermic. However, the installation of the first electron-donating methoxy group raises the LUMO energy of the ring, making the second substitution significantly slower. Thus, thermal driving force (reflux at 65 °C) is required to achieve full conversion to the dimethoxy product[1].

Section 5: Quantitative Data Summary

The following table summarizes the stoichiometric and thermodynamic parameters required for the synthetic pipeline.

| Starting Material / Intermediate | Molecular Weight ( g/mol ) | Equivalents | Reaction Temp (°C) | Yield (%) | Role |

| Maleic Anhydride | 98.06 | 1.0 | 105 | ~85-92 | Primary Precursor |

| Hydrazine Hydrate | 50.06 | 1.0 - 1.2 | 105 | - | Nitrogen Source |

| Pyridazine-3,6-diol | 112.09 | 1.0 | 80 | ~80-90 | Intermediate 1 |

| Phosphorus Oxychloride | 153.33 | 5.0 | 80 | - | Chlorinating Agent |

| 3,6-Dichloropyridazine | 148.98 | 1.0 | Reflux (65) | ~75-85 | Intermediate 2 |

| Sodium Methoxide | 54.02 | >2.2 | Reflux (65) | - | Nucleophile |

| 3,6-Dimethoxypyridazine | 140.14 | - | - | ~80-90 | Final Product |

Section 6: Self-Validating Experimental Protocols

Experimental workflow for the SNAr synthesis of 3,6-dimethoxypyridazine.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol[1]

-

Step 1: To a 2L round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol (125 g, 1.11 mol). Causality: N₂ atmosphere prevents the degradation of the moisture-sensitive POCl₃ reagent.

-

Step 2: Carefully add phosphorus oxychloride (520 mL, 5.57 mol) at room temperature.

-

Step 3: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Causality: Thermal energy is required to overcome the activation barrier for the displacement of the intermediate phosphorodichloridate by chloride.

-

Step 4: After cooling, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass. Causality: Removing excess POCl₃ prevents violent exothermic hydrolysis in the subsequent quench step.

-

Step 5: Dilute the residue with ethyl acetate (1 L). Slowly quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Self-Validation: A stable pH of 8 confirms the complete neutralization of residual phosphoric and hydrochloric acids, protecting the newly formed C-Cl bonds from hydrolysis.

-

Step 6: Separate the organic layer, extract the aqueous layer twice with ethyl acetate (500 mL each), combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to yield 3,6-dichloropyridazine.

Protocol 2: Synthesis of 3,6-Dimethoxypyridazine from 3,6-Dichloropyridazine

-

Step 1: Prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol (MeOH) by dissolving NaOMe (2.5 equivalents) in MeOH under an inert atmosphere.

-

Step 2: Cool the solution to 0-5 °C using an ice bath. Slowly add 3,6-dichloropyridazine (1.0 equivalent) portion-wise. Causality: The initial SNAr of the first chloride is highly exothermic. Cooling controls the reaction rate and prevents solvent boil-off.

-

Step 3: Gradually warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 4-6 hours. Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the mono-substituted intermediate (3-chloro-6-methoxypyridazine) validates complete conversion.

-

Step 4: Upon completion, cool the reaction mixture to room temperature and quench by adding distilled water. Causality: 3,6-dimethoxypyridazine has limited solubility in highly aqueous environments compared to the NaCl byproduct, driving phase separation.

-

Step 5: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford pure 3,6-dimethoxypyridazine.

References

- Google Patents. "Preparation method of 3,6-dihydroxypyridazine.

-

Semantic Scholar. "PYRIDAZINES, 85. ON THE REGIOSELECTIVITY OF ATTACK OF O-NUCLEOPHILES AT 4-SUBSTITUTED 3,6-DICHLOROPYRIDAZINES." [Link]

Sources

Unlocking Pyridazine Reactivity: A Strategic Guide to Functionalizing 1,2-Diazines in Drug Discovery

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the pyridazine (1,2-diazine) ring in the design of novel therapeutics. Pyridazines are privileged scaffolds in medicinal chemistry, highly valued for their ability to act as bioisosteres for phenyl and pyrimidine rings while significantly improving aqueous solubility and metabolic stability 1. However, functionalizing this heterocycle requires a deep understanding of its unique electronic landscape.

This whitepaper provides an in-depth, mechanistic guide to the reactivity of substituted pyridazines, offering field-proven protocols and strategic insights for drug development professionals.

The Electronic Landscape: Causality of Reactivity

The chemical behavior of pyridazine is dictated by the two adjacent nitrogen atoms in the six-membered ring. These heteroatoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, severely depleting the π -electron density of the carbon atoms.

The Causality Principle: Because the ring is highly electron-deficient, classical Electrophilic Aromatic Substitution (EAS) is practically non-existent unless the ring is heavily activated by strong electron-donating groups. Conversely, the electron deficiency primes the scaffold for Nucleophilic Aromatic Substitution (SNAr) and radical-mediated alkylations (Minisci reactions) . The 3- and 6-positions are the most electrophilic nodes, making halopyridazines the ultimate starting materials for divergent synthesis.

Fig 1: Core reactivity pathways of the electron-deficient pyridazine ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most reliable method for functionalizing the pyridazine core. While traditionally understood to proceed via a stepwise Meisenheimer complex, recent computational and experimental data suggest that many of these substitutions on highly deficient heterocycles can proceed via a concerted (cSNAr) mechanism, bypassing the stable intermediate depending on the nucleophile and leaving group 2.

Quantitative Reactivity Profile

When utilizing 3,6-dichloropyridazine, the first displacement is rapid. However, the introduction of an electron-donating nucleophile (e.g., an amine or alkoxide) immediately deactivates the ring, making the second displacement significantly slower. This allows for exquisite regiocontrol and the synthesis of unsymmetrical 3,6-disubstituted pyridazines.

Table 1: Representative SNAr Reactivity of 3,6-Dichloropyridazine

| Nucleophile | Reagents & Solvents | Temperature & Time | Major Product | Typical Yield (%) |

| Morpholine (2° Amine) | Morpholine (2.0 eq), EtOH | 80 °C, 2 h | 3-chloro-6-morpholinopyridazine | 85 - 92 |

| Sodium Methoxide | NaOMe (1.1 eq), MeOH | 65 °C, 1 h | 3-chloro-6-methoxypyridazine | 88 - 95 |

| Hydrazine Hydrate | N2H4·H2O (3.0 eq), EtOH | 80 °C, 4 h | 3-chloro-6-hydrazinylpyridazine | 75 - 80 |

Protocol 1: Regioselective Mono-SNAr of 3,6-Dichloropyridazine

This protocol is designed as a self-validating system to ensure mono-substitution without over-reaction.

-

Reaction Assembly: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol (0.2 M). Add the amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C to control the initial exotherm.

-

Thermal Activation: Gradually warm the mixture to 80 °C and stir for 2 hours.

-

Self-Validation Checkpoint 1 (Monitoring): Perform TLC (Hexanes/EtOAc 1:1). The starting material ( Rf≈0.6 ) should be consumed, replaced by a single major spot ( Rf≈0.3 ) under UV 254 nm. If a highly polar baseline spot appears, di-substitution is occurring; immediately cool the reaction.

-

Quenching & Extraction: Concentrate the solvent in vacuo, partition between EtOAc and saturated aqueous NaHCO3. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

-

Self-Validation Checkpoint 2 (Characterization): Analyze via LC-MS. The presence of the [M+H]+ peak corresponding to the mono-substituted chlorine isotope pattern (3:1 ratio) confirms success. 1 H NMR must show two distinct doublets (typically around 7.0 and 7.4 ppm) for the asymmetric pyridazine protons, rather than a singlet.

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) are indispensable for appending aryl and heteroaryl architectures to the pyridazine core 3.

The Causality Principle: The adjacent nitrogen atoms of pyridazine are excellent bidentate ligands. During cross-coupling, they can coordinate to the palladium center, leading to catalyst poisoning or the formation of stable, off-cycle resting states. To counteract this, one must utilize strongly coordinating, bulky ligands (such as dppf or XPhos) that outcompete the pyridazine nitrogens for the metal center.

Table 2: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Thienylpyridazines 3

| Boronic Acid Partner | Catalyst System | Base & Solvent | Temperature | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (5 mol%) | 2M Na2CO3, DME/EtOH | 80 °C | 72 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5 mol%) | 2M Na2CO3, DME/EtOH | 80 °C | 68 |

| 4-Fluorophenylboronic acid | Pd(PPh3)4 (5 mol%) | 2M Na2CO3, DME/EtOH | 80 °C | 75 |

N-Oxidation: A Strategic Reactivity Switch

When standard functionalization fails, converting the pyridazine to a pyridazine N-oxide serves as a powerful reactivity switch. Oxidation at the nitrogen atom pushes electron density back into the ring via resonance, activating the 4- and 5-positions for electrophilic attack, while simultaneously increasing the leaving group ability of halogens at the 3- and 6-positions.

Furthermore, pyridazine N-oxides have emerged as highly valuable photoactivatable surrogates. Under UV irradiation (e.g., 350 nm), they can release atomic oxygen [O(3P)] , facilitating complex arene C–H oxidations, or undergo photochemical ring-opening to generate complex heterocycles 4.

Fig 2: N-oxidation as a strategic reactivity switch for divergent pyridazine functionalization.

Protocol 2: Synthesis and Validation of Pyridazine N-Oxide

-

Oxidation: Dissolve the substituted pyridazine (1.0 eq) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) portion-wise at 0 °C.

-

Reaction: Stir at room temperature for 12 hours.

-

Self-Validation Checkpoint 1 (Quenching): The reaction must be quenched with saturated aqueous Na2S2O3. Perform a starch-iodide test on the aqueous layer to validate the complete destruction of excess peroxides before proceeding to extraction.

-

Purification: Extract with DCM, wash with 1M NaOH to remove m-chlorobenzoic acid.

-

Self-Validation Checkpoint 2 (NMR Shift): N-oxidation drastically alters the electronic environment. In the 1 H NMR spectrum, the proton adjacent to the N-oxide will experience a significant downfield shift ( Δδ≈0.3−0.5 ppm) compared to the parent pyridazine, confirming successful and regioselective oxidation.

References

- Source: ACS Publications (Organic Letters)

- Source: Ingenta Connect (Mini-Reviews in Organic Chemistry)

- Source: PubMed Central (PMC)

- Source: PubMed Central (PMC)

Sources

Dimethoxy-Pyridazine Derivatives: A Technical Guide to Unlocking Their Biological Potential

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including π-deficiency and the capacity of its nitrogen atoms for hydrogen bonding and chelation, make it an attractive framework for designing novel therapeutic agents.[3] Pyridazine and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and antidiabetic properties.[4][5][6][7] This guide focuses specifically on dimethoxy-pyridazine derivatives, exploring their significant biological activities, mechanisms of action, and the experimental methodologies required for their evaluation. As drug resistance continues to pose a significant clinical challenge, the exploration of novel chemical entities like dimethoxy-pyridazines is paramount for the development of next-generation therapeutics.[8]

Part 1: Anticancer Activity - Targeting Key Signaling Pathways

Dimethoxy-pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines.[9][10] A primary mechanism underlying this activity is the inhibition of key protein kinases involved in tumor growth and angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A critical target in modern cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[9] Inhibition of the VEGFR-2 signaling pathway is a validated strategy to suppress tumor growth.[9] Certain dimethoxy-pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.[3][9] By blocking the ATP-binding site of the kinase, these compounds prevent its autophosphorylation and the subsequent downstream signaling cascade, leading to an anti-angiogenic effect.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel pyridazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 5b | HCT-116 (Colon) | < Imatinib | Imatinib | 34.30 | [9] |

| Compound 4a | HCT-116 (Colon) | 11.90 | Imatinib | 34.30 | [10] |

| Compound 4a | MCF-7 (Breast) | 11.10 | Imatinib | > 50 | [10] |

| Compound 10l | A549/ATCC (NSCLC) | 1.66 - 100 (GI50) | - | - | [3] |

| Compound 17a | Melanoma, NSCLC, etc. | GI% 62-100 | - | - | [3] |

GI50: Concentration causing 50% growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for determining cell density, based on the measurement of cellular protein content.[4]

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dimethoxy-pyridazine derivatives)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader (515 nm)

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at the optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

-

Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Scaffold for New Antibiotics

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents.[11] Pyridazine derivatives have demonstrated significant potential, exhibiting activity against a broad spectrum of bacteria and fungi.[3][12][13][14]

Spectrum of Activity

Studies have shown that dimethoxy-pyridazine derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans.[3][11][12] The specific substitutions on the pyridazine ring heavily influence the potency and spectrum of activity.[15] For example, some hydrazone derivatives have shown particularly high biological activity.[12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial potency.

| Compound ID | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) | C. albicans MIC (µg/mL) | Reference |

| Compound 7 | 3.74 - 8.92 | 3.74 - 8.92 | 3.74 - 8.92 | - | [11] |

| Compound 13 | 3.74 - 8.92 | 3.74 - 8.92 | 3.74 - 8.92 | - | [11] |

| Compound 8g | - | - | - | 16 | [3] |

| Compound 10h | 16 (µg/mL) | - | - | - | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.[15]

Objective: To determine the MIC of test compounds against selected microbial strains.

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates (sterile)

-

Test compounds dissolved in DMSO

-

Spectrophotometer (600 nm)

-

Incubator

Methodology:

-

Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using the appropriate broth.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.[15]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15]

Caption: General workflow for antimicrobial screening.

Part 3: Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial effects, pyridazine derivatives exhibit a range of other important biological activities, notably anti-inflammatory properties.[16][17]

Mechanism of Action: COX Inhibition and Modulation of Inflammatory Mediators

Inflammation is a biological response implicated in numerous diseases.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[17] Several pyridazine derivatives have been identified as potent inhibitors of COX-2, the inducible form of the enzyme that is upregulated during inflammation.[19] This selectivity for COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[19]

Furthermore, pyridazine scaffolds have been shown to regulate inflammatory pathways by limiting the production of key mediators like Thromboxane A2 (TxA2), reducing the release of Tumor Necrosis Factor-alpha (TNF-α), and disrupting Interleukin-6 (IL-6) signaling.[18]

Conclusion and Future Directions

Dimethoxy-pyridazine derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in oncology, infectious diseases, and inflammation underscores their potential to address significant unmet medical needs. The core structure allows for extensive chemical modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research should focus on optimizing lead compounds through detailed structure-activity relationship (SAR) studies, elucidating novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

-

El-Gazzar, A. R., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]

-

El-Gazzar, A. R., et al. (2014). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica. [Link]

-

Synthesis and anticancer evaluation of pyridazine derivatives. (n.d.). Chikho Repository. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org. [Link]

-

Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

-

Karatas, H., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2021). Journal of Chemical and Pharmaceutical Research. [Link]

-

An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities. (2012). Ignited Minds Journals. [Link]

-

Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (2009). ResearchGate. [Link]

-

Le, T. T., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

-

Alam, M. T., et al. (2015). Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents. Thai Journal of Pharmaceutical Sciences. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. [Link]

-

Asif, M. (2010). General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. Drug Development and Therapeutics. [Link]

-

Yusuf, M., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (1987). PubMed. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]

-

Pyridopyridazine derivatives as antiinflammatory agents. (n.d.). ResearchGate. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and anticancer evaluation of pyridazine derivatives [chikho.kuhes.ac.mw]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel fused heterocyclic pyrazolo-pyridazine derivatives as antimicrobial agents | Alam | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]

- 17. ddtjournal.net [ddtjournal.net]

- 18. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of Pyridazine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1][2] Their wide-ranging biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, have cemented their importance in medicinal chemistry and drug discovery.[1][2] The distinct physicochemical characteristics of the pyridazine ring, such as its dipole moment and ability to form hydrogen bonds, make it a valuable scaffold in designing molecules that can effectively interact with biological targets.[1][3] Pyridazine carboxylic acids, in particular, serve as versatile intermediates for the synthesis of more complex molecules and are themselves a subject of interest for their potential biological activities.[4][5]

This comprehensive guide delves into the primary synthetic strategies for constructing pyridazine carboxylic acids. It provides a detailed exploration of core methodologies, supported by mechanistic insights, experimental protocols, and visual representations of key reaction pathways, to empower researchers in this dynamic field.

Core Synthetic Strategies for the Pyridazine Ring

The construction of the pyridazine framework is primarily accomplished through two major strategies: cycloaddition and cyclocondensation reactions.[1][6][7] Recent advancements have also brought to the forefront the utility of other methods for the efficient production of pyridazine derivatives.[1] This section will explore these foundational approaches.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of pyridazine synthesis, offering a powerful and convergent approach to the diazine ring system.[1] These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

A prominent method for synthesizing pyridazines is the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][8][9] This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine or a 1,2,3-triazine, reacting with an electron-rich dienophile.[8][9][10][11]

A highly regioselective method has been developed for preparing pyridazine derivatives through the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.[11] This approach provides direct access to a variety of 6-aryl-pyridazin-3-amines in high yields with good functional group compatibility.[11] Key advantages of this strategy include its broad substrate scope and the use of simple, metal-free, and neutral reaction conditions.[10][11] The practicality of this cycloaddition has been demonstrated through the synthesis of a known anticonvulsant pyridazine.[11]

The iEDDA reaction has also been successfully employed for the synthesis of pyridazines on DNA, highlighting its versatility and compatibility with sensitive biological molecules.[8][9] This has significant implications for the development of DNA-encoded libraries (DELs) for drug discovery.[8][9]

Caption: Generalized iEDDA reaction for pyridazine synthesis.

Cyclocondensation Reactions

The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine and its derivatives is a classical and widely utilized method for pyridazine synthesis.[1][6][7] This versatile approach allows for the preparation of a broad spectrum of substituted pyridazines and pyridazinones.[1][12]

A typical reaction pathway involves the reaction of a γ-keto acid with hydrazine hydrate.[1] This method is foundational and allows for significant variation in the starting materials to achieve diverse substitution patterns on the resulting pyridazine ring.

Caption: General pathway for pyridazine synthesis via cyclocondensation.

Synthesis of Pyridazine Carboxylic Acids from Pyridazine Precursors

Once the pyridazine ring is formed, various functionalization strategies can be employed to introduce a carboxylic acid group.

Oxidation of Alkyl-Substituted Pyridazines

A common and direct method for the synthesis of pyridazine carboxylic acids is the oxidation of a methyl or other alkyl group attached to the pyridazine ring.[13][14][15][16]

A synthetic process for 6-methoxypyridazine-3-carboxylic acid starts with the oxidation of 3-chloro-6-methylpyridazine.[13] The methyl group is oxidized to a carboxylic acid using an oxidant like potassium permanganate or potassium dichromate in sulfuric acid.[13] The resulting 6-chloropyridazine-3-carboxylic acid can then undergo nucleophilic substitution with sodium methoxide to yield the final product.[13]

Table 1: Comparison of Oxidizing Agents for Methylpyridazine Oxidation

| Oxidizing Agent | Reaction Conditions | Typical Yields | Notes |

| Potassium Permanganate (KMnO4) | Sulfuric acid, 80°C | 52% | Strong oxidant, can lead to over-oxidation if not controlled.[13] |

| Potassium Dichromate (K2Cr2O7) | Sulfuric acid, 50°C | 65% | Milder than KMnO4, potentially offering better control.[13] |

| Nitric Acid (HNO3) | High temperature | Variable | Used in industrial preparations, can also lead to decarboxylation.[17] |

| Silver(I) Oxide (Ag2O) | Aqueous solution, elevated temperature | Variable | Can lead to the formation of tars as byproducts.[18] |

Experimental Protocol: Oxidation of 3-chloro-6-methylpyridazine

This protocol outlines the oxidation of a methyl group on the pyridazine ring to a carboxylic acid.[13]

Materials and Reagents:

-

3-chloro-6-methylpyridazine

-

50% Sulfuric acid

-

Potassium permanganate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Methanol

Procedure:

-

Add 3-chloro-6-methylpyridazine (8g, 0.06 mol) to 60ml of 50% sulfuric acid in an ice bath.

-

While stirring, gradually add potassium permanganate (38g, 0.24 mol).

-

After the addition, heat the reaction mixture to 80°C for 2 hours.

-

Cool the reaction mixture and then dilute it with 200ml of ice water.

-

Filter the solution and extract the filtrate with ethyl acetate (4 x 100ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid.[13]

Carbonylation of Halopyridazines

Palladium-catalyzed carbonylation of chloropyridazines offers a direct route to pyridazine carboxylic acid derivatives.[4] This method involves the reaction of a 3-chloropyridazine or 3,6-dichloropyridazine with carbon monoxide and an alcohol or amine in the presence of a palladium-phosphine complex and a base.[4] This process is valuable for producing intermediates for the synthesis of pharmaceutically active substances.[4]

Carboxylation via Lithiation

Directed ortho-lithiation is a powerful tool for the functionalization of the pyridazine ring.[19] Pyridazines containing a directing metalating group (DMG) at the C-3 position can be lithiated at the C-4 position using a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP).[19] The resulting 4-lithiated intermediate can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

Caption: Synthesis of pyridazine-4-carboxylic acid via lithiation.

Carboxylation of Grignard Reagents

The reaction of a Grignard reagent with carbon dioxide is a classic and effective method for synthesizing carboxylic acids.[20][21][22] To apply this to pyridazine synthesis, a halopyridazine can be converted into a pyridazinyl Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide, followed by an acidic workup, to yield the corresponding pyridazine carboxylic acid.[21][22]

A key consideration for this method is the potential for the Grignard reagent to react with the pyridazine ring itself, as pyridazines can be susceptible to nucleophilic attack.[23] Careful control of reaction conditions is crucial to favor carboxylation.

Experimental Protocol: General Carboxylation of a Grignard Reagent

This protocol outlines the general procedure for the synthesis of a carboxylic acid from an alkyl or aryl halide via a Grignard reagent.[21]

Materials and Reagents:

-

Alkyl or Aryl Halide (e.g., Bromopyridazine)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO2)

-

Aqueous HCl

Procedure:

-

In a flame-dried flask under an inert atmosphere, add magnesium turnings.

-

Add a solution of the alkyl or aryl halide in anhydrous ether dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine if it is slow to start.

-

Once the Grignard reagent is formed, pour it over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

-

Acidify the resulting magnesium carboxylate salt with aqueous HCl to liberate the carboxylic acid.

-

Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can be further purified by recrystallization or chromatography.

Conclusion

The synthesis of pyridazine carboxylic acids is a rich and evolving field, offering a multitude of strategies to access these valuable compounds. From classical cyclocondensation and innovative cycloaddition reactions to construct the core heterocycle, to a variety of functionalization techniques such as oxidation, carbonylation, and metalation-carboxylation, researchers have a powerful toolkit at their disposal. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued development of novel and efficient synthetic methodologies will undoubtedly fuel further discoveries in medicinal chemistry and materials science, where pyridazine derivatives play an increasingly important role.

References

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

- Various Authors. (n.d.). Double retro Diels-Alder reaction applied for preparation of a pyrimido[1,2-b]pyridazine. Source unavailable.

-

Li, Y., De, S., & Li, G. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191–7195. [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

-

Li, Y., De, S., & Li, G. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7191–7195. [Link]

-

Lee, K. E., & Kim, S. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. HETEROCYCLES, 95(1), 1. [Link]

-

WO/2001/007416 METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WIPO Patentscope. [Link]

- Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 123-234). Thieme.

- Malik, A., Mishra, R., Mazumder, R., & Mazumder, A. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 224-233.

- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.).

-

da Silva, A. C. S., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link]

- US2818378A - Oxidation of methyl-pyridines. (n.d.).

-

Glatthor, R., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-340. [Link]

-

Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3467. [Link]

- Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.

-

Doucet, H., & Oum-El-Kheir, A. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

-

Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube. [Link]

-

Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

-

Wuitschik, G., et al. (2025). Access to Phenolic Pyrido[3,4-d]pyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development. [Link]

- Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Source unavailable.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Source unavailable.

- Pyridazine. (n.d.). Source unavailable.

-

Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(16), 1489–1504. [Link]

-

Świderski, G., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5208. [Link]

- Maddaluno, J., & Leroux, F. (2001). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.

-

Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]

-

Andersson, H., Almqvist, F., & Olsson, R. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(13), 2079–2086. [Link]

-

Tour, J. M., & Lamba, J. J. S. (1994). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 116(25), 11723–11736. [Link]

-

Sciforum. (2022). Oxydation of heterocycle, an advance for efficient synthesis of active molecules. Retrieved from [Link]

-

Sourav Sir's Classes. (2023, March 28). SYNTHESIS OF CARBOXYLIC ACIDS VIA GRIGNARD & NITRILE [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iglobaljournal.com [iglobaljournal.com]

- 13. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 14. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 15. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. m.youtube.com [m.youtube.com]

- 18. pp.bme.hu [pp.bme.hu]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Structural Elucidation of 3,6-Dimethoxy-4-pyridazinecarboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structural elucidation of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester, a substituted pyridazine of interest in medicinal chemistry and materials science. This document outlines a systematic approach employing a suite of modern spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods. Beyond a mere procedural description, this guide delves into the scientific rationale behind the selection of each technique and the detailed interpretation of the resulting data, offering field-proven insights for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction: The Pyridazine Scaffold and the Importance of Unambiguous Characterization

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester suggests its potential as a versatile synthetic intermediate. Accurate and unambiguous structural determination is a cornerstone of chemical research and drug development, ensuring the integrity of subsequent biological and material science investigations. This guide will, therefore, present a logical workflow for the complete structural confirmation of this target molecule.

A plausible synthetic route to the title compound involves the nucleophilic substitution of a precursor, 3,6-dichloro-4-pyridazinecarboxylic acid ethyl ester, with sodium methoxide. This synthetic context is crucial as it informs our expectations for the final structure and potential byproducts.

Experimental & Spectroscopic Workflow

The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from multiple analytical techniques. The following sections detail the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy in the characterization of 3,6-dimethoxy-4-pyridazinecarboxylic acid ethyl ester.

Experimental Workflow Diagram

Pyridazine Compounds in Drug Development: A Comprehensive Guide to Safety, Handling, and Experimental Protocols

Introduction

Pyridazine (1,2-diazine) is a six-membered heterocyclic aromatic compound characterized by two adjacent nitrogen atoms within its ring structure[1]. This unique structural motif makes it a highly privileged scaffold in medicinal chemistry, serving as the core for numerous therapeutics, including novel tetrazolo-pyridazine-based MACC1 transcriptional inhibitors used in anti-metastatic cancer research[2]. However, the presence of nitrogen lone pairs and the compound's inherent polarity dictate rigorous safety and handling protocols. This guide synthesizes field-proven insights to establish a self-validating framework for the safe handling, storage, and biological evaluation of pyridazine derivatives.

Physicochemical Properties & Causality of Hazards

Understanding the physical properties of pyridazine is critical because these characteristics directly dictate the required handling procedures. While the planar ring system is aromatic and stable under standard conditions, the adjacent nitrogen atoms create a strong dipole moment that influences its reactivity and biological permeability[1].

Table 1: Key Physicochemical Properties of Pyridazine

| Property | Quantitative Value | Causality & Handling Implication |

| Molecular Weight | 80.09 g/mol [3] | Low molecular weight contributes to volatility; handling must occur in a certified fume hood. |

| Boiling Point | 208–210°C[1] | High boiling point, but vapors can accumulate in unventilated spaces; requires active exhaust. |

| Melting Point | -8°C[1] | Liquid at room temperature; spill containment requires inert absorbents rather than sweeping. |

| Density | ~1.03 g/cm³[1] | Slightly denser than water; phase separation considerations are vital during chemical extraction. |

| Solubility | Miscible in organics, moderate in water[1] | Readily crosses biological membranes; strict PPE is required to prevent rapid dermal absorption. |

Causality Insight: Because pyridazine is highly miscible in organic solvents and moderately soluble in water, it poses a significant risk of rapid dermal absorption[1]. Furthermore, the adjacent nitrogen atoms readily engage in hydrogen bonding. This makes certain anhydrous derivatives (e.g., triflates) highly hygroscopic, requiring storage in desiccators to prevent hydration and subsequent degradation[4].

Toxicity Profile and Hazard Identification

Pyridazine and its functionalized derivatives (e.g., 3-Ethynylimidazo[1,2-b]pyridazine) are generally classified under the Globally Harmonized System (GHS) with the following hazards[3][5]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanism of Toxicity: The electrophilic nature of certain substituted pyridazines can lead to covalent binding with off-target nucleophiles in biological tissues, causing localized irritation. Inhalation of aerosols or dust directly irritates the respiratory mucosa, necessitating stringent engineering controls[5][6].

Standard Operating Procedures (SOPs) for Safe Handling & Storage

To ensure personnel safety and chemical integrity, laboratories must implement redundant protective measures.

Storage Protocols

-

Conditions: Store in a cool, dry, and well-ventilated area[7]. For sensitive or highly functionalized derivatives, storage at 2-8°C under an inert atmosphere (Argon or Nitrogen) is mandatory. Causality: This prevents oxidative degradation of the electron-deficient ring and moisture absorption by hygroscopic substituents[4][8].

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids, which can trigger dangerous exothermic reactions[9].

Table 2: Personal Protective Equipment (PPE) Requirements

| PPE Category | Specification | Justification |

| Eye Protection | Chemical Safety Goggles (EN166/NIOSH)[7] | Prevents severe eye irritation (H319) from splashes or aerosols. |

| Hand Protection | Nitrile or Neoprene Gloves[7] | Prevents dermal absorption (H315); inspect for micro-tears before use. |

| Body Protection | Chemical-resistant Lab Coat[7] | Provides a barrier against spills of highly miscible organic solutions. |

| Respiratory | Certified Chemical Fume Hood[7] | Mitigates inhalation of volatile vapors and respiratory irritation (H335). |

Experimental Workflow: Safe Preparation and Biological Evaluation

When evaluating pyridazine-based compounds—such as Compound 22, a tetrazolo-pyridazine-based MACC1 transcriptional inhibitor[2]—researchers must employ a self-validating experimental workflow.

Step-by-Step Methodology: In Vitro Dosing of Pyridazine Inhibitors

Self-Validating System: By integrating a pre-assay Quality Control (QC) step and a strict vehicle control, this workflow automatically invalidates the assay if the compound has degraded or if the solvent induces baseline toxicity, ensuring absolute trustworthiness of the generated data.

-

Quality Control (QC) Validation: Before opening the storage vial, equilibrate it to room temperature in a desiccator to prevent condensation. Dissolve a 1 mg aliquot in a deuterated solvent and verify structural integrity via 1 H-NMR and LC-MS. Causality: Confirms the absence of hydrolysis or oxidation products before biological testing.

-

Stock Solution Preparation: Inside a certified fume hood, dissolve the validated pyridazine compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution[2].

-

Serial Dilution & Vehicle Control: Dilute the stock solution using the appropriate cell culture medium. Ensure the final DMSO concentration is strictly adjusted across all treatment setups (never exceeding 0.1% v/v) to serve as a negative vehicle control[2].

-

Cell Dosing: Seed target cells (e.g., HCT116 cells) at the required density (e.g., 3×107 cells). Apply the diluted pyridazine compound (e.g., 10 µM concentration) to the cells and incubate for the designated time (e.g., 1 to 24 hours)[2].

-

Decontamination & Disposal: After the assay, treat all liquid waste containing pyridazine derivatives with a suitable decontamination solution. Dispose of waste material in accordance with local regulations, preventing the chemical from entering drains or waterways[7].

Spill Management and Emergency Response

In the event of a spill, immediately evacuate the area and ensure maximum ventilation[7].

-

Liquid Spills: Absorb with an inert material (e.g., vermiculite or sand). Do NOT use combustible absorbents[7].

-

Solid Spills: Carefully sweep up the material using anti-static tools to avoid creating dust clouds, which exacerbate inhalation risks[6][7].

-

First Aid: For skin contact, flush immediately with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. For eye contact, rinse cautiously with water, removing contact lenses if present[3].

Visualizing the Workflow

Caption: Workflow for the safe handling, validation, and biological evaluation of pyridazine compounds.

References

-

[8] Title: Safety Data Sheet - Angene Chemical | Source: angenechemical.com | URL: 8

-

[5] Title: 3-Ethynylimidazo[1,2-b]pyridazine - AK Scientific, Inc. | Source: aksci.com | URL: 5

-

[9] Title: Pyridazine - SAFETY DATA SHEET | Source: thermofisher.com | URL: 9

-

[1] Title: Pyridazine Structure, Properties, and Industrial Uses | Source: rlavie.com | URL: 1

-

[7] Title: Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem | Source: benchchem.com | URL: 7

-

[3] Title: Pyridazine | C4H4N2 | CID 9259 - PubChem - NIH | Source: nih.gov | URL: 3

-

[6] Title: Pyridazine SDS, 289-80-5 Safety Data Sheets - ECHEMI | Source: echemi.com | URL: 6

-

[4] Title: (PDF) The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology | Source: researchgate.net | URL: 4

-

[2] Title: Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism | Source: fortunejournals.com | URL: 2

Sources

- 1. Pyridazine Structure, Properties, and Industrial Uses [rlavie.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. angenechemical.com [angenechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Application Notes and Protocols for the Synthesis of Pyridazine Amides from Pyridazine Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyridazine moiety is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties to small molecules that can enhance their pharmacological profiles.[1][2][3][4] Pyridazine-containing compounds have demonstrated a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[3][4][5] Within this class of compounds, pyridazine carboxamides are of particular interest due to their ability to form key hydrogen bonding interactions with biological targets.[1] This guide provides detailed experimental protocols and the underlying scientific rationale for the synthesis of pyridazine amides directly from pyridazine esters, a crucial transformation for the late-stage functionalization of drug candidates.

I. Mechanistic Considerations: The Aminolysis of Pyridazine Esters

The conversion of an ester to an amide, known as aminolysis, is a nucleophilic acyl substitution reaction.[6] While seemingly straightforward, the direct aminolysis of unactivated esters can be a sluggish process due to the relatively poor leaving group ability of the alkoxide.[6] However, the electronic properties of the pyridazine ring can influence the reactivity of the ester functionality. The electron-withdrawing nature of the diazine system can render the ester carbonyl more electrophilic and susceptible to nucleophilic attack by an amine.

The reaction proceeds through a tetrahedral intermediate, and the rate-limiting step is often the departure of the leaving group. To facilitate this transformation, various catalytic methods have been developed, including the use of Lewis acids, organocatalysts, and enzymes.[3][7]

Catalytic Approaches for Enhanced Reactivity

Several catalytic systems have been shown to be effective for the aminolysis of heteroaromatic esters:

| Catalytic System | Description | Key Advantages |